molecular formula C7H11ClO2 B1325050 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride CAS No. 40500-05-8

2-(tetrahydro-2H-pyran-4-yl)acetyl chloride

Cat. No. B1325050
CAS RN: 40500-05-8
M. Wt: 162.61 g/mol
InChI Key: JOMCRTRTXWWINA-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride, also known as THP-Cl, is an important synthetic intermediate used in the synthesis of various compounds. It is a versatile building block for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. THP-Cl is a colorless liquid that is soluble in organic solvents and is easily purified. It is a highly reactive compound and is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis of Tetrahydrobenzo[b]pyrans

Tetrahydrobenzo[b]pyrans are significant due to their presence in many naturally occurring compounds, pharmaceuticals, and potential drug candidates. Research highlights the development of new strategies for three-component condensation reactions involving dimedone, various aldehydes, and malononitrile to construct tetrahydrobenzo[b]pyrans. Organocatalysts play a vital role in these syntheses, offering a green chemistry approach by utilizing water and water-ethanol systems as solvents, emphasizing the principles of less toxicity and environmental friendliness in the synthesis process (Kiyani, 2018).

Pyrazoline Derivatives in Anticancer Research

Pyrazoline derivatives, characterized by a five-membered ring with two nitrogen atoms, are explored for their pharmacological properties, including anticancer activity. Various synthetic methods are employed to produce pyrazoline derivatives, which are then tested for their biological effects. This research area is particularly important due to the structural diversity and biological relevance of pyrazoline compounds. The synthesis and investigation of pyrazoline derivatives for anticancer properties reflect the broader interest in developing novel therapeutic agents based on heterocyclic chemistry (Ray et al., 2022).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(tetrahydro-2H-pyran-4-yl)acetyl chloride” are currently unknown. This compound is a chemical intermediate and is often used in scientific research and organic synthesis . It’s important to note that the specific biological targets would depend on the final compound that is synthesized using this intermediate.

Mode of Action

As an intermediate in organic synthesis, the mode of action of “2-(tetrahydro-2H-pyran-4-yl)acetyl chloride” is primarily chemical rather than biological. It participates in various chemical reactions to form more complex molecules . The exact mode of action would depend on the specific reaction conditions and the other reactants present.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(tetrahydro-2H-pyran-4-yl)acetyl chloride” are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. The specific details would depend on factors such as the route of administration and the presence of any functional groups that might affect its absorption or distribution .

Result of Action

As a chemical intermediate, its primary role is to participate in chemical reactions to form more complex molecules . The effects of these final products would depend on their specific structures and properties.

properties

IUPAC Name

2-(oxan-4-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMCRTRTXWWINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640450
Record name (Oxan-4-yl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tetrahydro-2H-pyran-4-yl)acetyl chloride

CAS RN

40500-05-8
Record name (Oxan-4-yl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Tetrahydro-2H-pyran-4-yl)acetyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of tetrahydro-2H-pyran-4-ylacetic acid (89 mg), N,N-dimethyl formamide (1 μL), and dichloromethane (1 mL) was added oxalylchloride (54 μL), and the mixture was stirred at room temperature for 2 hours. The reaction liquid was concentrated under reduced pressure, and then toluene (1 mL) was added thereto, followed by further concentration under reduced pressure, to obtain crude tetrahydro-2H-pyran-4-yl acetyl chloride.
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
54 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tetrahydropyran-4-yl acetic acid (Combi-Blocks, Inc., 0.18 g, 1.2 mmol) in thionyl chloride (7 mL, 96 mmol, excess) was refluxed for 1 h then was cooled to ambient temperature and concentrated under reduced pressure. The residue was azeotroped twice with 10 mL of benzene to remove any remaining thionyl chloride. The resulting acid chloride was used without further purification.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Commercially available (tetrahydro-pyran-4-yl)-acetic acid and oxalyl chloride were processed as described for example 9A to afford the title compound. MS (DCI/NH3) m/z 159 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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